molecular formula C24H22N2O4S2 B11976976 6-[(5Z)-5-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

6-[(5Z)-5-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B11976976
M. Wt: 466.6 g/mol
InChI Key: DWNKPPFBBDSPMH-MRCUWXFGSA-N
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Description

6-[(5Z)-5-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic compound that features a unique structure combining indole, thiazolidine, and hexanoic acid moieties

Chemical Reactions Analysis

Types of Reactions

6-[(5Z)-5-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups like halides or alkyl groups .

Scientific Research Applications

6-[(5Z)-5-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(5Z)-5-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid involves its interaction with molecular targets such as enzymes or receptors. The indole and thiazolidine moieties can bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-[(5Z)-5-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H22N2O4S2

Molecular Weight

466.6 g/mol

IUPAC Name

6-[(5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C24H22N2O4S2/c27-19(28)13-5-2-8-14-25-23(30)21(32-24(25)31)20-17-11-6-7-12-18(17)26(22(20)29)15-16-9-3-1-4-10-16/h1,3-4,6-7,9-12H,2,5,8,13-15H2,(H,27,28)/b21-20-

InChI Key

DWNKPPFBBDSPMH-MRCUWXFGSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCCCCC(=O)O)/C2=O

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCCCCC(=O)O)C2=O

Origin of Product

United States

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